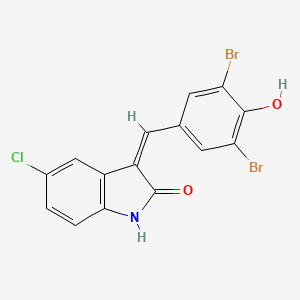

5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one

Vue d'ensemble

Description

L’inhibiteur de Raf 2 est un inhibiteur de type II qui cible la famille des kinases RAF, qui sont des composants clés de la voie de signalisation RAS-RAF-MEK-ERK. Cette voie joue un rôle crucial dans la croissance, la prolifération et la survie cellulaires. L’inhibiteur de Raf 2 a montré un potentiel dans le traitement des cancers liés à des mutations des gènes RAS et RAF, en particulier ceux impliquant les kinases BRAF et CRAF .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’inhibiteur de Raf 2 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions de couplage ultérieures. Les voies de synthèse spécifiques et les conditions réactionnelles peuvent varier en fonction du produit final souhaité et des matières premières utilisées .

Méthodes de production industrielle : La production industrielle de l’inhibiteur de Raf 2 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de techniques avancées telles que la chimie en flux continu et les plateformes de synthèse automatisées .

Analyse Des Réactions Chimiques

Types de réactions : L’inhibiteur de Raf 2 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l’inhibiteur de Raf 2 comprennent des agents oxydants, des agents réducteurs et des nucléophiles. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l’inhibiteur de Raf 2 sont généralement des dérivés ayant une puissance et une sélectivité accrues pour les kinases RAF. Ces dérivés sont ensuite évalués pour leur potentiel thérapeutique .

Applications de la recherche scientifique

L’inhibiteur de Raf 2 a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme un composé outil pour étudier la voie de signalisation RAS-RAF-MEK-ERK et pour développer de nouveaux inhibiteurs ayant des propriétés améliorées . En biologie, l’inhibiteur de Raf 2 est utilisé pour étudier le rôle des kinases RAF dans la signalisation cellulaire et la progression du cancer . En médecine, il s’est avéré prometteur comme agent thérapeutique pour le traitement des cancers liés aux mutations RAS et RAF . Dans l’industrie, l’inhibiteur de Raf 2 est utilisé dans les programmes de découverte et de développement de médicaments pour identifier de nouveaux composés ayant des applications cliniques potentielles .

Applications De Recherche Scientifique

Raf inhibitor 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway and to develop new inhibitors with improved properties . In biology, Raf inhibitor 2 is used to investigate the role of RAF kinases in cell signaling and cancer progression . In medicine, it has shown promise as a therapeutic agent for treating cancers driven by RAS and RAF mutations . In industry, Raf inhibitor 2 is used in drug discovery and development programs to identify new compounds with potential clinical applications .

Mécanisme D'action

L’inhibiteur de Raf 2 exerce ses effets en se liant à la forme inactive des kinases RAF, empêchant ainsi leur activation et leur signalisation ultérieure par la voie RAS-RAF-MEK-ERK . Cette inhibition conduit à la suppression de la croissance et de la prolifération cellulaires dans les cellules cancéreuses présentant des mutations RAS et RAF . Les cibles moléculaires de l’inhibiteur de Raf 2 comprennent les kinases BRAF et CRAF, qui sont des composants clés de la voie de signalisation .

Comparaison Avec Des Composés Similaires

L’inhibiteur de Raf 2 est unique en sa capacité à inhiber sélectivement les kinases BRAF et CRAF tout en épargnant la kinase ARAF . Cette sélectivité est avantageuse pour réduire les effets hors cible et améliorer l’index thérapeutique du composé . Des composés similaires comprennent d’autres inhibiteurs de RAF de type II tels que le tovorafenib et le naporafenib, qui ciblent également les kinases RAF mais peuvent avoir des profils de sélectivité et des propriétés pharmacologiques différents .

Activité Biologique

5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one (CAS No. 220904-99-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and neuroprotective effects, supported by data tables and research findings.

The molecular formula of this compound is with a molecular weight of approximately 429.49 g/mol. The compound features a complex structure that contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay to determine cell viability. The results indicated significant cytotoxic effects on cancer cells, suggesting that the compound may induce apoptosis through various mechanisms.

Case Study: Cytotoxicity Assay

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 9.8 | Reactive oxygen species generation |

These findings suggest that this compound may serve as a promising lead compound for developing new anticancer agents.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

The observed antibacterial activity indicates that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, preliminary studies suggest that this compound may possess neuroprotective properties. Research indicates that it can inhibit neuronal apoptosis, making it a candidate for treating neurodegenerative diseases.

Neuroprotective Mechanism

The compound appears to modulate signaling pathways involved in cell survival and apoptosis, potentially providing therapeutic benefits in conditions such as Alzheimer's or Parkinson's disease.

Propriétés

IUPAC Name |

(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.